Cas no 926596-74-9 (N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(methylthio)-N-(3-phenyl-2-propen-1-yl)-3-pyridinecarboxamide)
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(methylthio)-N-(3-phenyl-2-propen-1-yl)-3-pyridinecarboxamide Chemical and Physical Properties
Names and Identifiers
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- EN300-26612956
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(methylsulfanyl)-N-(3-phenylprop-2-en-1-yl)pyridine-3-carboxamide
- Z52172798
- 926596-74-9
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylsulfanyl-N-[(Z)-3-phenylprop-2-enyl]pyridine-3-carboxamide
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(methylthio)-N-(3-phenyl-2-propen-1-yl)-3-pyridinecarboxamide
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- Inchi: 1S/C24H22N2O3S/c1-30-23-20(10-5-13-25-23)24(27)26(14-6-9-18-7-3-2-4-8-18)19-11-12-21-22(17-19)29-16-15-28-21/h2-13,17H,14-16H2,1H3
- InChI Key: DVDBHHCTBVHMFE-UHFFFAOYSA-N
- SMILES: C1(SC)=NC=CC=C1C(N(C1=CC=C2OCCOC2=C1)CC=CC1=CC=CC=C1)=O
Computed Properties
- Exact Mass: 418.13511374g/mol
- Monoisotopic Mass: 418.13511374g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 30
- Rotatable Bond Count: 6
- Complexity: 581
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 77Ų
Experimental Properties
- Density: 1.31±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 643.5±55.0 °C(Predicted)
- pka: 1.90±0.10(Predicted)
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(methylthio)-N-(3-phenyl-2-propen-1-yl)-3-pyridinecarboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26612956-0.05g |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(methylsulfanyl)-N-(3-phenylprop-2-en-1-yl)pyridine-3-carboxamide |
926596-74-9 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(methylthio)-N-(3-phenyl-2-propen-1-yl)-3-pyridinecarboxamide Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(methylthio)-N-(3-phenyl-2-propen-1-yl)-3-pyridinecarboxamide
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(methylthio)-N-(3-phenyl-2-propen-1-yl)-3-pyridinecarboxamide (CAS No. 926596-74-9): A Comprehensive Overview
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(methylthio)-N-(3-phenyl-2-propen-1-yl)-3-pyridinecarboxamide (CAS No. 926596-74-9) is a complex organic compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. This compound, often referred to by its CAS number for brevity, has garnered attention due to its unique structural features and potential biological activities. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological properties, and recent research advancements of this compound.
The chemical structure of N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(methylthio)-N-(3-phenyl-2-propen-1-yl)-3-pyridinecarboxamide is characterized by a pyridine ring substituted with a methylthio group and an amide linkage to a 2,3-dihydrobenzodioxin moiety. The presence of the benzodioxin ring and the phenylpropenyl substituent adds to the compound's complexity and contributes to its pharmacological profile. The benzodioxin ring is known for its ability to form stable complexes with metal ions, which can be advantageous in drug design and delivery systems.
The synthesis of N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(methylthio)-N-(3-phenyl-2-propen-1-yl)-3-pyridinecarboxamide typically involves multi-step reactions. One common approach is to start with the synthesis of the 2,3-dihydrobenzodioxin derivative and then couple it with the appropriate pyridine carboxylic acid or its derivative. The key steps often include the formation of the amide bond through coupling reactions using coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). The introduction of the methylthio group can be achieved through alkylation reactions or other sulfur-containing reagents.
Recent research has highlighted the potential biological activities of N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(methylthio)-N-(3-phenyl-2-propen-1-yl)-3-pyridinecarboxamide. Studies have shown that this compound exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, it has been found to possess antioxidant properties, which can help in scavenging free radicals and reducing oxidative stress in cellular systems.
In the context of neurodegenerative diseases, N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(methylthio)-N-(3-phenyl-2-propen-1-yl)-3-pyridinecarboxamide has shown promise in protecting neurons from oxidative damage and promoting neurogenesis. This makes it a potential candidate for the development of therapeutic agents for conditions such as Alzheimer's disease and Parkinson's disease. Preclinical studies have demonstrated its ability to cross the blood-brain barrier and exert neuroprotective effects in animal models.
The pharmacokinetic properties of N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(methylthio)-N-(3-phenyl-2-propen-1-y l)-3-pyridinecarboxamide have also been investigated. It has been found to have good oral bioavailability and a favorable half-life, making it suitable for chronic administration. However, further studies are needed to optimize its pharmacokinetic profile and ensure its safety and efficacy in clinical settings.
In conclusion, N-(2,3-Dihydro\-1\ ,4-benzodioxin\-6\- yl)\ - 2\ -(methylthio)\ - N\ -(3\- phen yl\- 2\- prop en\- 1\- yl)\ - 3\- pyri dine car box amide (CAS No. 926596\-74\-9) is a promising compound with diverse biological activities and potential applications in medicinal chemistry. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development in various therapeutic areas. As ongoing studies continue to unravel its full potential, this compound is likely to play a significant role in advancing our understanding of complex biological processes and developing new treatments for various diseases.
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